N-(2-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
CAS No.: 897454-37-4
Cat. No.: VC5242548
Molecular Formula: C16H16ClN5O3S
Molecular Weight: 393.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897454-37-4 |
|---|---|
| Molecular Formula | C16H16ClN5O3S |
| Molecular Weight | 393.85 |
| IUPAC Name | N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-7-5-4-6-9(10)17/h4-7H,8H2,1-3H3,(H,18,23) |
| Standard InChI Key | NPLKOJLGCMYWTM-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3Cl |
Introduction
N-(2-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound featuring a chlorophenyl group and a purine derivative. The molecular formula for this compound is not explicitly provided in the available literature, but it is closely related to N-[(2-chlorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide, which has a molecular formula of C16H18ClN5O3S and a molecular weight of approximately 393.85 g/mol. This compound belongs to the broader category of purine derivatives, which are crucial in biochemistry for their roles in nucleic acids and energy transfer.
Synthesis and Characterization
The synthesis of compounds similar to N-(2-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves several key steps that require careful control of conditions such as temperature and solvent choice to optimize yield and purity. Characterization methods may include nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC–MS) to confirm the structure and purity of the compound .
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume